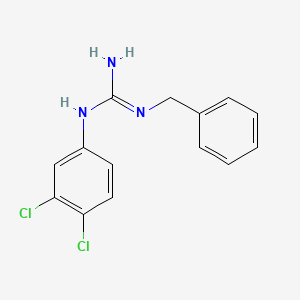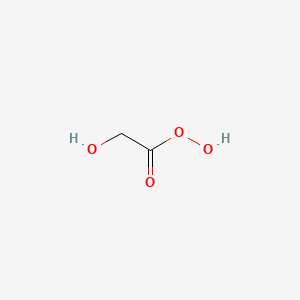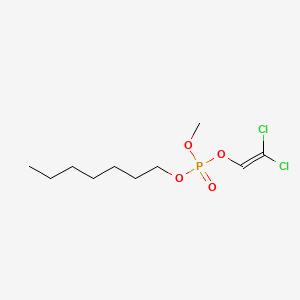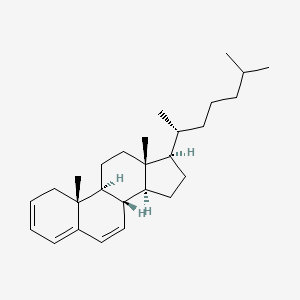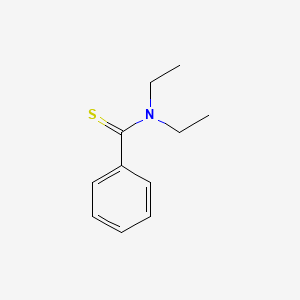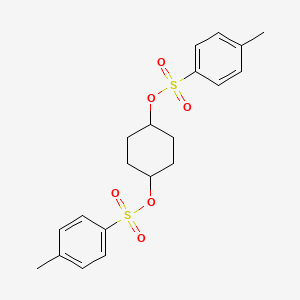
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C20H26O6S2. It is known for its applications in various fields, including organic synthesis and materials science. This compound features a cyclohexane ring substituted with two 4-methylbenzenesulfonate groups at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of cyclohexane-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to cyclohexane-1,4-diol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the cyclohexane ring can be achieved using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Products include cyclohexane-1,4-diyl bis(amine), cyclohexane-1,4-diyl bis(alcohol), and cyclohexane-1,4-diyl bis(thiol).
Reduction: Cyclohexane-1,4-diol.
Oxidation: Cleaved products such as adipic acid or smaller fragments depending on the conditions.
Aplicaciones Científicas De Investigación
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for diols.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the reactivity of the sulfonate groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The cyclohexane ring provides a stable scaffold that influences the spatial arrangement and reactivity of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane-1,4-diyl bis(4-nitrophenyl) dicarbonate
- Cyclohexane-1,4-diyl bis(4-methylphenyl) carbonate
- Cyclohexane-1,4-diyl bis(4-methylphenyl) ether
Uniqueness
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of sulfonate groups, which impart distinct reactivity and solubility properties. Compared to similar compounds with carbonate or ether linkages, the sulfonate groups offer enhanced nucleophilicity and potential for further functionalization.
This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry.
Propiedades
Número CAS |
24293-30-9 |
|---|---|
Fórmula molecular |
C20H24O6S2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[4-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-6,11-14,17-18H,7-10H2,1-2H3 |
Clave InChI |
WUBMJKORECEIGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

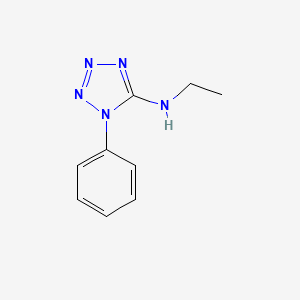

![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
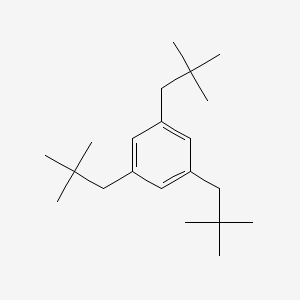
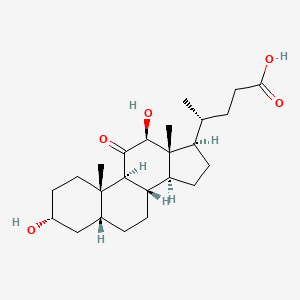
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
